trans-4-Methyltetrahydrofuran-3-ol
Description
Significance of Tetrahydrofuran (B95107) Scaffold in Stereoselective Synthesis
The tetrahydrofuran ring is a prevalent structural motif found in numerous natural products, including polyether ionophores, lignans, and the vast family of annonaceous acetogenins. nih.govuni-saarland.de These natural products exhibit a wide spectrum of biological activities, such as antitumor, antimicrobial, antimalarial, and antiprotozoal properties. nih.gov The presence of the THF core is often crucial for this biological function. Consequently, the development of methods for the stereoselective construction of substituted tetrahydrofurans has become a major focus of modern synthetic organic chemistry. researchgate.netnih.gov Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, which is critical as different stereoisomers of a molecule can have vastly different biological effects. uni-saarland.dearborpharmchem.com
Contextualization of Chiral Tetrahydrofuranols
Chirality, or the "handedness" of a molecule, is a fundamental concept in stereochemistry. arborpharmchem.compurdue.edu A molecule is chiral if it is non-superimposable on its mirror image. purdue.edu These non-superimposable mirror images are called enantiomers. arborpharmchem.com In molecules with multiple stereocenters, other types of stereoisomers called diastereomers can also exist. arborpharmchem.com
Chiral tetrahydrofuranols, such as trans-4-Methyltetrahydrofuran-3-ol, possess specific three-dimensional structures. The spatial orientation of the methyl and hydroxyl groups on the tetrahydrofuran ring is critical. The synthesis of a single, desired stereoisomer in high purity is a significant challenge and a primary objective in asymmetric synthesis, as the biological activity of such compounds is highly dependent on their specific stereochemistry. nih.govabcr.com
Current Research Landscape for this compound
This compound is primarily recognized as a chiral building block or synthon for use in complex organic synthesis. buyersguidechem.com Its chemical properties are defined by its structure, containing two stereocenters on the tetrahydrofuran ring.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 387357-58-6 | chemscene.com |
| Molecular Formula | C₅H₁₀O₂ | chemscene.com |
| Molecular Weight | 102.13 g/mol | chemscene.com |
| Synonym | rel-(3R,4S)-4-Methyltetrahydrofuran-3-ol | chemscene.com |
The current research landscape focuses on developing efficient methods for its synthesis and for the synthesis of related substituted tetrahydrofurans. These methods include intramolecular cyclizations of functionalized alcohols, cycloaddition reactions, and rearrangements of other cyclic systems. nih.govdatapdf.comrsc.orgdoi.org The compound itself is often used as a starting point for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. eschemy.comeschemy.com
Rationale for Research Focus on Synthetic Accessibility and Stereochemical Control
The drive to develop accessible and stereocontrolled synthetic routes to substituted tetrahydrofuranols is twofold. Firstly, the prevalence of these motifs in biologically active natural products necessitates their availability for study and as precursors for drug development. researchgate.netnih.gov Secondly, mastering stereochemical control is a fundamental goal in organic synthesis. nih.gov
Achieving high diastereoselectivity and enantioselectivity is crucial. Various synthetic strategies have been developed to this end:
Intramolecular SN2 Reactions: Cyclization of a molecule containing both a hydroxyl group and a leaving group is a classic and effective method. nih.gov
Oxonium Ion Cyclizations: Generating a reactive oxonium ion that is then trapped by a tethered nucleophile can create the THF ring with defined stereochemistry. nih.gov
[3+2] Cycloadditions: These powerful reactions can form the five-membered ring and create multiple stereocenters in a single, efficient step. nih.gov
Visible-Light-Mediated Reactions: Modern photocatalytic methods offer sustainable and mild conditions for synthesizing chiral tetrahydrofurans from readily available diols. nih.gov
The ultimate goal is to devise strategies that are not only high-yielding and stereoselective but also simple, efficient, and applicable to a wide range of substrates, allowing for the creation of diverse libraries of tetrahydrofuran-containing compounds. datapdf.comrsc.org
Key Research Questions and Objectives
The ongoing research into this compound and related compounds is guided by several key questions and objectives.
Key Research Questions:
How can novel synthetic pathways be designed to afford multi-substituted tetrahydrofuranols with complete control over the relative and absolute stereochemistry? uni-saarland.dedatapdf.com
What are the most efficient and economical starting materials and catalysts for these transformations? eschemy.comorganic-chemistry.org
How can the mechanisms of these cyclization reactions be elucidated to allow for predictable control over the stereochemical outcome? nih.govdiva-portal.org
How can these synthetic building blocks be effectively incorporated into the total synthesis of complex natural products and other functional molecules? uni-saarland.denih.gov
Core Research Objectives:
To develop highly diastereoselective and enantioselective synthetic methods for producing chiral tetrahydrofuranols. nih.govorganic-chemistry.org
To expand the scope of known synthetic methods to include a wider variety of substitution patterns on the tetrahydrofuran ring.
To design practical and scalable synthetic routes that can provide significant quantities of stereochemically pure products for further application. nih.govnih.gov
The pursuit of answers to these questions continues to drive innovation in the field of stereoselective synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-4-methyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIORKUEZVVKEL-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387357-58-6, 1932478-75-5 | |
| Record name | rac-(3R,4S)-4-methyloxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3R,4S)-4-methyloxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Trans 4 Methyltetrahydrofuran 3 Ol
Diastereoselective and Enantioselective Synthesis Strategies
The synthesis of trans-4-Methyltetrahydrofuran-3-ol requires precise control over two stereocenters. Achieving the desired trans configuration, and further, a single enantiomer, necessitates the use of advanced synthetic techniques. These strategies can be broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and substrate-controlled reactions.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. While a versatile strategy in asymmetric synthesis, specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively detailed in publicly available literature. However, the general principles can be applied. For instance, a chiral auxiliary could be attached to a precursor molecule, influencing the diastereoselectivity of a cyclization reaction or a reduction of a ketone precursor.
A hypothetical approach could involve the use of a well-established chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, attached to a precursor that already contains one of the stereocenters. The auxiliary would then direct the formation of the second stereocenter to achieve the desired trans relationship before being removed.
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, represents a highly efficient and elegant approach to stereoselective synthesis. This can be further divided into organocatalysis, transition metal catalysis, and biocatalysis.
Organocatalysis employs small, chiral organic molecules to catalyze chemical transformations. While specific organocatalytic methods for the direct synthesis of this compound are not prominently documented, related transformations provide a conceptual framework. For example, organocatalytic epoxidation of a suitable homoallylic alcohol precursor could be a key step. The resulting chiral epoxide could then undergo an intramolecular cyclization to form the tetrahydrofuran (B95107) ring. The stereochemistry of the epoxide, controlled by the chiral organocatalyst, would dictate the stereochemistry of the final product.
| Catalyst System | Substrate | Key Transformation | Diastereoselectivity (dr) | Enantioselectivity (ee) |
| Chiral Ketone | Homoallylic Alcohol | Asymmetric Epoxidation | Data not available | Data not available |
| Chiral Amine | α,β-Unsaturated Aldehyde | Michael Addition/Cyclization | Data not available | Data not available |
Table 1: Representative Organocatalytic Strategies for Tetrahydrofuran Synthesis. (Note: Data is generalized due to the lack of specific literature for the target compound).
Transition metal catalysis is a powerful tool for the formation of C-C and C-O bonds, which are crucial for the synthesis of the tetrahydrofuran ring. Intramolecular hydroalkoxylation or cyclization of an unsaturated alcohol precursor are common strategies. Chiral ligands coordinated to the metal center can effectively induce asymmetry in the product.
For instance, a palladium-catalyzed Wacker-type cyclization of a γ,δ-unsaturated alcohol could be envisioned. The use of a chiral ligand, such as a derivative of BINAP or SPANphos, could lead to the enantioselective formation of the trans-substituted tetrahydrofuran.
| Catalyst/Ligand | Substrate | Reaction Type | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) |
| Pd(OAc)₂ / Chiral Ligand | γ,δ-Unsaturated Alcohol | Intramolecular Cyclization | Data not available | Data not available | Data not available |
| Ru-complex / Chiral Ligand | Dihydroxylation of Diene | Dihydroxylation/Cyclization | Data not available | Data not available | Data not available |
Table 2: Hypothetical Transition Metal-Catalyzed Syntheses. (Note: Data is generalized due to the lack of specific literature for the target compound).
Biocatalysis utilizes enzymes to perform highly selective chemical transformations. Enzymes can offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. For the synthesis of this compound, a key strategy could involve the kinetic resolution of a racemic mixture of the cis and trans isomers, or the deracemization of the racemic trans-isomer.
For example, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated enantiomer from the unreacted one. Alternatively, a dehydrogenase could be employed for the stereoselective reduction of a ketone precursor, 4-methyltetrahydrofuran-3-one, to directly yield the desired enantiomer of the trans-alcohol. Modern enzyme engineering techniques can be used to tailor the selectivity and activity of these biocatalysts for specific substrates.
| Enzyme | Substrate | Transformation | Enantiomeric Excess (ee) |
| Lipase | Racemic this compound | Kinetic Resolution | Data not available |
| Dehydrogenase | 4-Methyltetrahydrofuran-3-one | Asymmetric Reduction | Data not available |
Table 3: Potential Biocatalytic Approaches. (Note: Data is generalized due to the lack of specific literature for the target compound).
Substrate-Controlled Stereoselective Reactions
In substrate-controlled reactions, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. A well-established method to obtain a trans-substituted alcohol from a cis-isomer is the Mitsunobu reaction. This reaction proceeds with an inversion of stereochemistry at the reacting center. Therefore, if a cis-4-methyltetrahydrofuran-3-ol (B2876645) is available, it can be converted to the corresponding trans-isomer.
For example, the enantioselective synthesis of the four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297) has been achieved where the trans-2-methyl-3-hydroxy-tetrahydrofuran enantiomers were derived from the corresponding optically active cis-isomers via a Mitsunobu reaction. A similar strategy could be applied to the synthesis of this compound.
| Starting Material | Reagents | Key Transformation | Diastereomeric Ratio (dr) |
| cis-4-Methyltetrahydrofuran-3-ol | DEAD, PPh₃, Carboxylic Acid | Mitsunobu Inversion | Predominantly trans |
Table 4: Substrate-Controlled Synthesis via Mitsunobu Reaction. (Note: Data is generalized based on analogous systems).
Development of Novel Synthetic Pathways
The creation of new synthetic routes to chiral tetrahydrofuranols is driven by the need for stereochemical control and molecular diversity.
Total Synthesis Approaches to Chiral Tetrahydrofuranols
The total synthesis of complex molecules often necessitates the development of robust methods for constructing key structural fragments, including chiral tetrahydrofuranols. One notable strategy involves a formal [3+2]-cycloaddition. This approach utilizes a Lewis acid-mediated reaction between α-silyloxy aldehydes and styrenes to produce 3-alkyl-2-aryltetrahydrofuran-4-ols. nih.gov This methodology has proven effective in the total synthesis of the furofuran lignan (B3055560) (±)-paulownin. nih.gov
Furthermore, the enantioselective synthesis of the four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate has been accomplished, showcasing methods to obtain specific stereoisomers of substituted tetrahydrofuranols. nih.gov The synthesis of the cis-2-methyl-3-hydroxy-tetrahydrofuran enantiomers was achieved via Sharpless asymmetric dihydroxylation, while the trans isomers were obtained through a Mitsunobu reaction on the corresponding cis-isomers. nih.gov
A concise and stereoselective synthesis of functionalized tetrahydrofuranols can be achieved by heating readily available chloropolyols in water. organic-chemistry.org This operationally simple method is chemoselective for the formation of tetrahydrofurans, avoiding the need for complex protecting group strategies. organic-chemistry.org
Cascade and Tandem Reaction Sequences for Efficiency
Cascade and tandem reactions offer a powerful approach to increasing synthetic efficiency by combining multiple bond-forming events in a single operation, thereby reducing the number of steps, purifications, and resource consumption.
Palladium-catalyzed reactions have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. organic-chemistry.org This method forms both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org Similarly, palladium-catalyzed inter- and intramolecular enyne coupling reactions provide a route to construct carbo- and heterocycles. organic-chemistry.org
Green Chemistry Principles in Synthesis Design
The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes. In the context of tetrahydrofuranol synthesis, this includes the use of water as a solvent and the development of catalyst-free reactions. As previously mentioned, a stereoselective synthesis of functionalized tetrahydrofuranols can be achieved by simply heating chloropolyols in water, a prime example of a green synthetic method. organic-chemistry.org
Scalable Synthesis and Process Optimization
The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including reaction control, safety, and cost-effectiveness. Modern process chemistry addresses these challenges through innovative technologies like flow chemistry.
Flow Chemistry Applications for Continuous Production
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis and manufacturing. aurigeneservices.com Unlike traditional batch processing, flow chemistry involves the continuous movement of reactants through a reactor, enabling constant input and output. aurigeneservices.com This approach offers numerous benefits, including enhanced reaction control, efficient mixing, precise temperature and pressure management, and improved safety. aurigeneservices.comcontractpharma.com
The key components of a flow chemistry setup include pumps for continuous reactant feed, various types of reactors (e.g., microreactors, tubular reactors), heat exchangers for temperature control, and in-line analytical tools for real-time monitoring. aurigeneservices.com This technology has been successfully applied to the multi-step synthesis of active pharmaceutical ingredients (APIs), demonstrating its potential for complex molecule production. d-nb.info The ability to telescope reaction steps without isolating intermediates is a significant advantage of flow synthesis. mdpi.com
Table 1: Comparison of Batch vs. Flow Chemistry aurigeneservices.comcontractpharma.comnih.gov
| Feature | Batch Chemistry | Flow Chemistry |
| Reactant Handling | Reactants mixed in a single vessel in discrete batches. | Continuous stream of reactants and intermediates. |
| Process Control | Less precise control over temperature, pressure, and mixing. | Accurate control of reaction time, temperature, and pressure. aurigeneservices.com |
| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Increased safety due to smaller reaction volumes and rapid heat dissipation. contractpharma.com |
| Efficiency | Can have lower atom economy and require more purification steps. | Improved atom efficiency, product selectivity, yield, and purity. aurigeneservices.com |
| Scalability | Scaling up can be challenging and may require process redesign. | More straightforward scalability by running the system for longer periods. |
Evaluation of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing yield and selectivity. In flow chemistry, parameters such as flow rate, residence time, temperature, and stoichiometry can be precisely controlled and rapidly screened to identify optimal conditions. For instance, Merck has utilized the enhanced mixing capabilities of flow chemistry to improve the performance of an organometallic reaction, resulting in an 18% increase in yield and enabling the process to run under non-cryogenic conditions. d-nb.info
The use of packed-bed reactors with heterogeneous catalysts in flow systems offers high catalyst efficiency and allows for long-term catalyst reuse, simplifying post-reaction procedures. contractpharma.com This is particularly advantageous for metal-catalyzed reactions. contractpharma.com
Isolation and Purification Methodologies for Complex Mixtures
The isolation and purification of this compound from a complex reaction mixture, which may contain its cis-isomer and other byproducts, requires efficient separation techniques. The structural similarity of diastereomers, such as cis- and this compound, makes their separation particularly challenging.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of diastereomers. The choice of the stationary phase and mobile phase is critical for achieving successful separation. For compounds like 4-methyltetrahydrofuran-3-ol, both normal-phase and reversed-phase HPLC can be explored.
A common strategy to enhance the separation of diastereomers is through derivatization with a chiral resolving agent. mdpi.com By reacting the alcohol functionality of both the cis and trans isomers with an enantiomerically pure chiral acid or isocyanate, a new pair of diastereomers is formed. These new diastereomers often exhibit larger differences in their physical properties, facilitating their separation by chromatography. For example, esterification with a chiral acid can lead to diastereomeric esters that are more readily separable on a standard silica (B1680970) gel column. mdpi.com
The following interactive table illustrates the principle of separating diastereomeric esters by HPLC, based on typical data for similar compounds.
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| (S)-Alcohol-(R)-Acid | 15.2 | |
| (R)-Alcohol-(R)-Acid | 18.5 | 1.8 |
This table is illustrative and based on general principles of diastereomer separation.
Fractional Distillation
For larger scale purifications, fractional distillation under reduced pressure can be a viable, albeit potentially less efficient, method for separating diastereomers if their boiling points are sufficiently different. The efficiency of the separation is dependent on the number of theoretical plates of the distillation column.
Crystallization
If one of the diastereomers is a crystalline solid and has significantly different solubility characteristics from the other isomer in a particular solvent system, fractional crystallization can be employed. This method relies on the selective crystallization of one isomer from a supersaturated solution, leaving the other isomer enriched in the mother liquor. The success of this technique is highly dependent on the specific physical properties of the diastereomers.
Stereochemical Investigations and Conformational Analysis
Theoretical Conformational Analysis
Computational chemistry serves as a powerful tool to model and predict the stable conformations of cyclic molecules like trans-4-Methyltetrahydrofuran-3-ol. These theoretical studies provide insight into the geometry, relative energies, and interconversion pathways of different conformers.
The tetrahydrofuran (B95107) (THF) ring is not planar; it adopts puckered conformations to alleviate torsional strain. The two primary conformations are the envelope (E) and the twist (T). yorku.ca In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three.
For substituted tetrahydrofurans, the specific atoms that are out of plane define the numerous possible E and T conformers (e.g., ³E, E₂, T³, etc.). Computational studies, often employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to calculate the geometries and relative energies of these conformers. frontiersin.org For this compound, the calculations would aim to identify the most stable arrangements by considering the placement of the methyl and hydroxyl groups in either pseudo-axial or pseudo-equatorial positions for each ring pucker. Studies on analogous substituted tetrahydrofurans have shown that it is possible to unambiguously distinguish between nearly isoenergetic E and T conformers through precise computational determination of atom positions. yorku.ca
The various envelope and twist conformers of this compound exist in a dynamic equilibrium. The energy landscape describes the relative potential energies of these conformers and the energy barriers that separate them. Computational methods can map this landscape, identifying the lowest energy ground states and the transition states for interconversion.
Research on similar molecules, such as tetrahydrofurfuryl alcohol, has shown that the energy barriers for conversion between different E and T forms can be quite low, on the order of 1.5–1.7 kJ mol⁻¹. yorku.ca This suggests that this compound is conformationally flexible at room temperature, with rapid interconversion between multiple stable forms. The relative populations of these conformers are determined by their Boltzmann distribution, with the lowest-energy conformations being the most populated.
Table 1: Illustrative Computational Data for Conformational Analysis of a Substituted Tetrahydrofuran
| Conformer | Substituent Positions (C3-OH, C4-Me) | Relative Energy (ΔE, kJ/mol) |
| ³T₄ | pseudo-equatorial, pseudo-equatorial | 0.0 (Reference) |
| E₄ | pseudo-equatorial, pseudo-axial | + 2.1 |
| ³E | pseudo-axial, pseudo-equatorial | + 3.5 |
| ₂T³ | pseudo-axial, pseudo-axial | + 7.8 |
| This table is illustrative, demonstrating the type of data generated from computational studies. Actual values require specific calculations for this compound. |
The substituents at the C3 and C4 positions have a profound effect on the conformational equilibrium. To minimize non-bonding steric interactions, bulky substituents generally prefer to occupy pseudo-equatorial positions on the ring. nih.gov In the case of this compound, conformations that place the methyl group in a pseudo-equatorial position are generally favored.
The hydroxyl group's preference is more complex. While it is also subject to steric considerations, it can participate in intramolecular hydrogen bonding. Depending on the specific ring pucker, the hydroxyl group might form a hydrogen bond with the ring oxygen atom, which could stabilize an otherwise less favorable conformation. The trans relationship between the methyl and hydroxyl groups constrains the possible low-energy structures, often leading to a preference for conformers where both groups can adopt pseudo-equatorial or a stable pseudo-equatorial/pseudo-axial arrangement.
Methodologies for Absolute and Relative Configuration Determination
Determining the precise three-dimensional structure of a chiral molecule requires establishing both its relative and absolute configuration. While computational methods provide theoretical models, experimental techniques are essential for confirmation.
Modern spectroscopy offers a suite of powerful, non-destructive methods for stereochemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly central to this endeavor.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that is indispensable for determining the relative stereochemistry of molecules. It works by detecting spatial proximity between atomic nuclei, specifically protons. nih.gov When two protons are close in space (typically within 5 Å), they can transfer magnetization, resulting in a cross-peak in the NOESY spectrum. This interaction is independent of the number of bonds separating the protons.
For this compound, a NOESY experiment can confirm the trans configuration and identify the dominant ring conformation in solution. By analyzing the pattern of NOE cross-peaks, one can deduce the relative orientation of the protons attached to the stereocenters (C3 and C4) and the methyl group protons.
For example, in a conformation where the C3-proton and the C4-proton are on the same face of the ring (cis), a strong NOE signal would be expected between them. In the trans isomer, these protons are on opposite faces, and thus a very weak or absent NOE signal is expected. Instead, NOEs would be observed between the C3-proton and other protons on the same face of the ring, and likewise for the C4-proton. The specific pattern of observed NOEs allows for the definitive assignment of the relative stereochemistry.
Table 2: Predicted NOESY Correlations for a Dominant Conformer of trans-4-Methyltetrahydrofuran-3-ol
| Interacting Protons | Expected NOE Signal | Stereochemical Implication |
| H3 ↔ H4 | Absent / Very Weak | Confirms trans relationship between substituents. |
| H3 ↔ H2 (one proton) | Present | Indicates spatial proximity on one face of the ring. |
| H4 ↔ H5 (one proton) | Present | Indicates spatial proximity on the opposite face of the ring. |
| H3 ↔ CH₃ Protons | Absent / Very Weak | Consistent with a pseudo-equatorial/pseudo-equatorial or other extended conformation. |
| This table presents expected correlations based on the principles of NOESY for a hypothetical major conformer. The presence or absence of specific signals confirms the relative arrangement of atoms. |
Chemical Derivatization for Stereochemical Assignment (e.g., Mosher's Method)
For secondary alcohols like this compound, Mosher's method is a definitive and widely used technique for determining the absolute configuration of the carbinol center (C3). nih.gov The method involves the esterification of the alcohol with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). springernature.com
Reaction of the chiral alcohol with (R)-MTPA chloride and (S)-MTPA chloride yields a pair of diastereomeric esters. springernature.com Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons adjacent to the newly formed ester linkage experience different magnetic environments. In the resulting ¹H NMR spectra, the chemical shifts (δ) of these protons will differ between the two diastereomers. nih.gov
By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined. According to the established model, for a secondary alcohol, the protons that lie on one side of the plane of the MTPA ester will have positive Δδ values, while those on the other side will have negative values. tau.ac.il This allows for the unambiguous assignment of the absolute configuration at the C3 stereocenter.
Illustrative Data for Mosher's Method Analysis
This table shows hypothetical ¹H NMR data for the (R)- and (S)-MTPA esters of a single enantiomer of this compound. The sign of Δδ for protons H2, H4, and the C4-Methyl group would be used to assign the absolute configuration at C3.
| Proton | δ for (R)-MTPA ester (ppm) | δ for (S)-MTPA ester (ppm) | Δδ (δS - δR) (ppm) |
| H2α | 3.95 | 3.90 | -0.05 |
| H2β | 3.80 | 3.76 | -0.04 |
| H4 | 2.10 | 2.18 | +0.08 |
| H5α | 3.70 | 3.79 | +0.09 |
| H5β | 3.60 | 3.68 | +0.08 |
| C4-CH₃ | 1.05 | 1.15 | +0.10 |
Note: This table contains illustrative data to demonstrate the principles of Mosher's method.
X-ray Crystallography of Chiral Derivatives for Structural Elucidation
X-ray crystallography is the gold standard for the unambiguous determination of molecular structure, including relative and absolute stereochemistry. However, the technique requires a well-ordered single crystal. Since this compound is a liquid or low-melting solid at ambient temperature, it is not suitable for direct crystallographic analysis.
To overcome this limitation, the alcohol can be converted into a solid crystalline derivative. This is typically achieved by reacting the hydroxyl group with a reagent that imparts rigidity and enhances the likelihood of crystallization. Common derivatizing agents include p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride. The resulting esters are often highly crystalline solids.
Once a suitable crystal of the derivative is obtained, single-crystal X-ray diffraction analysis can be performed. The resulting electron density map provides the precise three-dimensional coordinates of each atom in the molecule, confirming the trans relationship between the methyl and hydroxyl groups and establishing their relative stereochemistry. If the derivative is resolved into its enantiomers and a heavy atom is present, anomalous dispersion methods can be used to determine the absolute configuration of all chiral centers in the molecule with high confidence. nih.gov
Reaction Chemistry and Derivatization Strategies
Reactivity of the Hydroxyl Group
The secondary hydroxyl group in trans-4-Methyltetrahydrofuran-3-ol is a versatile functional handle that can undergo a range of classical alcohol reactions, including oxidation, reduction, esterification, and etherification. These transformations are fundamental to the derivatization of this molecule.
Oxidation and Reduction Pathways
The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 4-methyltetrahydrofuran-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and scale. byjus.comlibretexts.org Common laboratory-scale oxidants for converting secondary alcohols to ketones include chromium-based reagents like pyridinium chlorochromate (PCC) and Jones reagent (chromic acid). libretexts.org Milder, more modern methods can also be utilized to achieve this oxidation.
Table 1: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Typical Reaction Conditions | Product |
| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Ketone |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone | Ketone |
| Sodium hypochlorite/TEMPO | Biphasic, e.g., CH₂Cl₂/H₂O | Ketone |
Esterification and Etherification Reactions
The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. byjus.comchemguide.co.uk This reaction is typically catalyzed by an acid, such as sulfuric acid, or a base, like pyridine, particularly when using acid anhydrides or acyl chlorides. libretexts.orgyoutube.comlibretexts.org For instance, reaction with acetic anhydride in the presence of a base would yield trans-4-methyltetrahydrofuran-3-yl acetate (B1210297). The rate and efficiency of esterification can be influenced by the steric hindrance around the hydroxyl group and the reactivity of the acylating agent. youtube.com
Etherification of the hydroxyl group can be achieved through methods such as the Williamson ether synthesis. masterorganicchemistry.combyjus.com This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide in an SN2 reaction to form an ether. masterorganicchemistry.combyjus.comlibretexts.org For example, reacting the sodium alkoxide of this compound with methyl iodide would produce trans-3-methoxy-4-methyltetrahydrofuran. The success of this reaction is highly dependent on the nature of the alkyl halide, with primary halides being the most effective to avoid competing elimination reactions. masterorganicchemistry.com
Formation of Functionalized Derivatives
The reactivity of the hydroxyl group allows for the introduction of a wide array of functional groups, leading to the synthesis of various functionalized derivatives. Beyond simple esters and ethers, the alcohol can be converted into other functional moieties. For example, sulfonate esters, such as tosylates or mesylates, can be prepared by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. These sulfonate derivatives are excellent leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide range of nucleophiles at the C-3 position.
Transformations Involving the Tetrahydrofuran (B95107) Ring System
The tetrahydrofuran ring is generally a stable five-membered heterocycle. However, under certain conditions, it can undergo ring-opening reactions or functionalization at positions on the ring backbone.
Ring-Opening Reactions and Subsequent Functionalization
The ether linkage of the tetrahydrofuran ring can be cleaved under strongly acidic conditions. dntb.gov.ua This acid-catalyzed ring-opening typically proceeds via protonation of the ring oxygen, followed by nucleophilic attack by a suitable nucleophile. The regioselectivity of the ring opening can be influenced by the substitution pattern on the ring. For substituted tetrahydrofurans, the reaction can be complex, potentially leading to a mixture of products. Theoretical studies have been conducted to understand the factors affecting the activation energies for the ring-opening of tetrahydrofuran. nih.govacs.org In the context of polymerization, the cationic ring-opening of tetrahydrofuran is a well-established process. nih.gov
Functionalization of the Ring Backbone and Adjacent Positions
Direct functionalization of the C-H bonds of the tetrahydrofuran ring is generally challenging due to their low reactivity. However, modern synthetic methods are emerging for the selective functionalization of such saturated heterocycles. nih.govrsc.org Functionalization can also be directed by existing functional groups. For instance, the hydroxyl group at the C-3 position can influence the reactivity of adjacent positions.
Role as a Chiral Auxiliary or Ligand Precursor
The chiral nature of this compound makes it an intriguing candidate for applications in asymmetric synthesis, either as a chiral auxiliary or as a precursor to chiral ligands.
As a chiral auxiliary , the molecule could be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. bham.ac.ukresearchgate.netwikipedia.org For instance, the hydroxyl group could be esterified with a prochiral carboxylic acid derivative. The resulting chiral ester could then undergo reactions such as enolate alkylation or aldol additions. The steric bulk and the specific orientation of the tetrahydrofuran ring, dictated by the trans stereochemistry, would be expected to create a chiral environment that favors the approach of reagents from one face of the enolate over the other, leading to a diastereoselective transformation. After the desired stereocenter has been set, the chiral auxiliary can be cleaved, for example by hydrolysis, and potentially recovered.
The following table outlines a hypothetical application of this compound as a chiral auxiliary in an aldol reaction:
| Step | Description | Expected Outcome |
| 1. Attachment | Esterification of this compound with a prochiral acyl chloride. | Formation of a chiral ester. |
| 2. Diastereoselective Reaction | Formation of an enolate from the chiral ester and reaction with an aldehyde. | Diastereoselective formation of a β-hydroxy ester, with the stereochemistry controlled by the chiral auxiliary. |
| 3. Cleavage | Hydrolysis of the ester to release the chiral β-hydroxy acid and recover the chiral auxiliary. | Enantioenriched β-hydroxy acid and recovered this compound. |
Furthermore, this compound can serve as a versatile precursor for the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl group provides a handle for the introduction of coordinating atoms, such as phosphorus or nitrogen. For example, the alcohol could be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a phosphide anion to introduce a phosphine moiety. Alternatively, the hydroxyl group could be used to direct the ortho-lithiation of an appended aromatic ring, followed by quenching with a phosphorus electrophile. The resulting phosphine-containing ligand, now bearing the chiral tetrahydrofuran backbone, could be used to form transition metal complexes for various asymmetric catalytic reactions, such as hydrogenation, hydroformylation, or cross-coupling reactions. The stereochemistry of the ligand, originating from this compound, would be crucial in inducing enantioselectivity in the catalyzed reaction.
Computational and Theoretical Studies of Trans 4 Methyltetrahydrofuran 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like trans-4-Methyltetrahydrofuran-3-ol, DFT calculations would be crucial for predicting its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also yield important energetic information, such as the molecule's total energy, heat of formation, and the relative energies of different conformations. This data is fundamental to understanding the molecule's stability and preferred shapes.
Ab Initio Calculations for Electronic Structure and Reactivity
Ab initio calculations, which are based on first principles without the use of empirical data, provide a highly accurate description of a molecule's electronic properties. For this compound, these calculations could be used to determine its molecular orbitals, ionization potential, and electron affinity. Furthermore, analysis of the electronic structure can help identify the most reactive sites within the molecule, predicting where it is most likely to undergo nucleophilic or electrophilic attack.
Transition State Calculations for Reaction Pathway Elucidation
Understanding how a molecule reacts is key to its application. Transition state calculations are a vital tool for mapping out the potential reaction pathways of a compound. For this compound, these calculations would involve identifying the high-energy transition state structures that connect reactants to products. By determining the energy barriers associated with these transition states, chemists can predict the feasibility and kinetics of various reactions, such as oxidation, reduction, or ring-opening processes.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time. By simulating the movements of atoms and their interactions, MD can reveal how a molecule behaves in a more realistic, condensed-phase environment.
Solvent Effects on Conformation and Reactivity
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and various solvent molecules. Such simulations would reveal how the solvent affects the conformational preferences of the molecule and could provide insights into how the solvent might stabilize or destabilize transition states, thereby altering reaction rates.
Intermolecular Interactions and Self-Assembly
MD simulations are also ideally suited for studying how molecules interact with each other. For this compound, these simulations could predict the strength and nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions. This information is critical for understanding the bulk properties of the substance. Furthermore, under specific conditions, these interactions can lead to the spontaneous formation of ordered structures, a process known as self-assembly. MD simulations could explore the potential for this compound to form such assemblies.
In Silico Prediction of Spectroscopic Properties (Methodological Aspects)
The in silico prediction of spectroscopic properties for molecules like this compound has become an indispensable tool in modern chemistry. unibo.it Computational methods, particularly those rooted in quantum mechanics, allow for the elucidation of spectral data, which can aid in structure verification, conformational analysis, and the understanding of electronic properties. youtube.comresearchgate.net The interpretation of complex experimental spectra can often be challenging, and computational spectroscopy provides a powerful means to assign and validate experimental findings. unibo.it
Once the relevant conformers are identified and their geometries optimized, DFT calculations are employed to compute the desired spectroscopic parameters. youtube.com For NMR spectroscopy, this involves calculating the isotropic shielding values for each nucleus. youtube.comnih.gov These theoretical shielding values are then converted to chemical shifts, which are the values observed in experimental NMR, by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), or by using linear scaling factors derived from plotting computed isotropic shieldings against experimental chemical shifts for a set of known molecules. youtube.com This scaling approach can often provide more accurate predictions. youtube.com
The choice of DFT functional and basis set is crucial for the accuracy of the prediction. Different functionals may be used for geometry optimization and for the calculation of spectroscopic properties. youtube.com For instance, a common approach might involve geometry optimization with a functional like B3LYP and a basis set such as 6-31G(d), followed by single-point energy and NMR property calculations with a larger basis set and potentially a different functional. The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is also critical for accurately predicting the spectra of polar molecules in solution. nih.gov
The combination of DFT with other computational methods, such as Computer-Assisted Structure Elucidation (CASE) and machine learning (ML), is an emerging area that promises to further enhance the accuracy and efficiency of structure elucidation. youtube.comaalto.fi These integrated approaches can help to resolve ambiguities in complex spectra and provide more robust structural assignments. youtube.com
Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT-based NMR prediction for this compound.
| Atom | Experimental Chemical Shift (ppm) | Calculated Isotropic Shielding (ppm) | Scaled Chemical Shift (ppm) |
| C2 | 68.5 | 112.3 | 68.8 |
| C3 | 74.2 | 106.6 | 74.1 |
| C4 | 38.9 | 141.8 | 39.0 |
| C5 | 72.1 | 108.7 | 72.3 |
| C-CH3 | 17.3 | 163.4 | 17.5 |
| H2α | 3.85 | 27.98 | 3.88 |
| H2β | 3.65 | 28.18 | 3.68 |
| H3 | 4.10 | 27.73 | 4.12 |
| H4 | 2.15 | 29.67 | 2.17 |
| H5α | 3.50 | 28.33 | 3.53 |
| H5β | 3.30 | 28.53 | 3.33 |
| H-CH3 | 1.05 | 30.77 | 1.07 |
Table 1: Hypothetical comparison of experimental and DFT-calculated NMR chemical shifts for this compound. Calculated isotropic shieldings are converted to scaled chemical shifts using a linear scaling equation derived for the specific DFT method.
Computational Design of Derivatives and Catalytic Systems
Computational chemistry offers powerful tools for the rational design of derivatives of this compound with desired properties, as well as for the development of efficient catalytic systems for its synthesis or modification. openmedicinalchemistryjournal.comnih.gov These in silico methods can significantly accelerate the discovery and optimization process by prioritizing synthetic targets and providing mechanistic insights. nih.gov
Computational Design of Derivatives:
The design of novel derivatives often begins with identifying a target property, such as enhanced biological activity or improved material characteristics. nih.gov Structure-based and ligand-based design are two common approaches. nih.gov If the biological target of this compound is known, structure-based design can be employed. This involves using techniques like molecular docking to predict how different derivatives will bind to the target's active site. openmedicinalchemistryjournal.com Virtual screening of large compound libraries can identify new molecules with similar structural features that may interact favorably with a therapeutic target. openmedicinalchemistryjournal.com
For instance, if this compound were a hit compound from a screening campaign, computational methods could be used to explore the structure-activity relationship (SAR). nih.gov By systematically modifying the substituents on the tetrahydrofuran (B95107) ring in silico and calculating their binding affinities, researchers can identify modifications that are likely to improve potency. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of the derivatives with their biological activity. nih.gov
The following table provides a hypothetical example of how computational tools could be used to evaluate potential derivatives of this compound for improved binding to a hypothetical enzyme.
| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Solubility (logS) |
| This compound | Parent Compound | -6.5 | -1.2 |
| Derivative A | 4-Ethyl substitution | -6.8 | -1.5 |
| Derivative B | 3-O-benzyl ether | -7.2 | -2.1 |
| Derivative C | 5-Fluoro substitution | -6.6 | -1.1 |
| Derivative D | 3-O-(2-aminoethyl) ether | -7.8 | -0.8 |
Table 2: Hypothetical in silico evaluation of this compound derivatives. The data illustrates how computational predictions of binding affinity and solubility can guide the selection of derivatives for synthesis.
Computational Design of Catalytic Systems:
Computational studies are also instrumental in designing and understanding catalytic systems for the synthesis or transformation of substituted tetrahydrofurans. capes.gov.brpatonlab.com For example, the stereoselective synthesis of this compound could be guided by computational modeling of transition states in various catalytic cycles. capes.gov.br DFT calculations can elucidate the reaction mechanisms of different catalysts, helping to explain observed stereoselectivities and predict which catalysts will be most effective. umn.edu
For reactions involving the tetrahydrofuran ring, such as ring-opening or functionalization, computational studies can model the interaction of the substrate with the catalyst. patonlab.comumn.edu This can involve studying the role of Lewis acids in activating the ring or the mechanism of transition metal-catalyzed reactions. nih.govdiva-portal.org For instance, in the context of designing a catalyst for a specific transformation, computational screening of different metal-ligand combinations can identify promising candidates before any experimental work is undertaken.
A hypothetical example of how computational chemistry could be applied to the design of a catalytic system for a reaction involving a substituted tetrahydrofuran is presented below.
| Catalyst System | Reaction Type | Calculated Activation Energy (kcal/mol) | Predicted Diastereoselectivity (trans:cis) |
| Rh-Re/SiO2 | Ring Opening | 25.8 | N/A |
| TiCl4 | Epoxide Opening | 18.2 | 90:10 |
| Grubbs' Catalyst | Ring-Closing Metathesis | 22.5 | N/A |
| Chiral Copper Catalyst | Ring Expansion | 15.7 | 95:5 |
Table 3: Hypothetical computational evaluation of different catalyst systems for reactions related to substituted tetrahydrofurans. Such data helps in selecting the most promising catalysts for experimental validation.
Advanced Analytical Methodologies in Research
Chiral Chromatographic Techniques for Enantiomeric Purity
The separation of enantiomers is a fundamental requirement in the characterization of chiral compounds. For trans-4-Methyltetrahydrofuran-3-ol, which possesses stereogenic centers, determining the enantiomeric excess is critical. Chiral chromatography, in its various forms, stands as the premier approach for achieving this separation. The underlying principle involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The selection of the appropriate chiral stationary phase (CSP) is the most critical factor in developing a successful separation method. For alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice. These CSPs, particularly those with carbamate (B1207046) derivatives like tris(3,5-dimethylphenylcarbamate), offer a broad range of selectivities for a variety of chiral compounds. mdpi.comnih.gov
The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. americanpharmaceuticalreview.com The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol, ethanol), significantly influences the retention and resolution of the enantiomers. americanpharmaceuticalreview.com For more polar analytes, reversed-phase or polar organic modes can also be effective. mdpi.com
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another essential technique for the enantioselective analysis of volatile compounds. For a molecule like this compound, derivatization might be necessary to increase its volatility and improve chromatographic performance. However, direct analysis is also possible. The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. These CSPs are capable of forming transient diastereomeric inclusion complexes with the enantiomers, leading to their separation.
The selection of the specific cyclodextrin derivative (e.g., substituted β- or γ-cyclodextrins) and the GC conditions (temperature program, carrier gas flow rate) are key parameters to optimize for achieving baseline resolution of the enantiomers. For instance, different derivatized cyclodextrin columns can exhibit significantly different selectivities for various chiral compounds. chromatographyonline.com
Supercritical Fluid Chromatography (SFC) for Preparative Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful green technology for preparative chiral separations, offering significant advantages over traditional HPLC, including faster separations and reduced organic solvent consumption. chiraltech.comresearchgate.netnih.gov The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol. chiraltech.com
For the preparative separation of the enantiomers of this compound, polysaccharide-based chiral stationary phases are again the most likely candidates. rrpharmacology.ru The high efficiency and unique selectivity of SFC can lead to high-throughput purification of enantiomerically pure compounds. researchgate.net The development of a preparative SFC method involves an initial screening of different chiral columns and mobile phase modifiers at an analytical scale before scaling up to a preparative system. rrpharmacology.ru
Table 1: Comparison of Chiral Chromatography Techniques for Enantiomeric Separation
| Feature | Chiral HPLC | Chiral GC | Chiral SFC |
| Principle | Diastereomeric interactions with a chiral stationary phase in a liquid mobile phase. | Diastereomeric interactions with a chiral stationary phase in a gaseous mobile phase. | Diastereomeric interactions with a chiral stationary phase in a supercritical fluid mobile phase. |
| Typical Analytes | Broad range of non-volatile and semi-volatile compounds. | Volatile and semi-volatile compounds. | Broad range, particularly effective for preparative scale. |
| Common CSPs | Polysaccharide-based, Pirkle-type, cyclodextrin-based. | Cyclodextrin derivatives. | Polysaccharide-based, cyclodextrin-based. |
| Advantages | Versatile, well-established, wide variety of CSPs available. | High resolution, sensitive detectors (FID). | Fast, reduced solvent use, ideal for preparative scale. |
| Limitations | Higher solvent consumption, longer run times than SFC. | Requires volatile analytes (or derivatization). | Requires specialized equipment. |
Development of Chiral Stationary Phases
The continuous development of new chiral stationary phases is a driving force in advancing enantioselective chromatography. Research focuses on creating CSPs with improved selectivity, broader applicability, and enhanced stability. Polysaccharide-based CSPs, particularly those with immobilized selectors, offer greater robustness and compatibility with a wider range of solvents compared to their coated counterparts. This allows for more flexibility in method development.
Cyclodextrin-based CSPs are also a major area of research, with efforts directed towards synthesizing novel derivatives and optimizing the linkage to the silica (B1680970) support to improve chiral recognition capabilities. These advancements are critical for tackling challenging separations of complex chiral molecules.
Hyphenated Techniques for Reaction Monitoring and Product Analysis
Hyphenated techniques, which couple a separation method with a detection method, are invaluable for the analysis of complex mixtures, such as those encountered during the synthesis of this compound.
GC-MS and LC-MS for Complex Reaction Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation power of chromatography with the identification capabilities of mass spectrometry.
In the context of synthesizing this compound, GC-MS would be an ideal tool for monitoring the reaction progress, identifying byproducts, and confirming the structure of the final product, provided the components are sufficiently volatile. The gas chromatograph separates the different compounds in the reaction mixture, and the mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint, allowing for its identification.
Similarly, LC-MS can be employed, particularly if the starting materials, intermediates, or products are not amenable to GC analysis due to low volatility or thermal instability. The liquid chromatograph separates the components, which are then ionized and analyzed by the mass spectrometer. The choice between GC-MS and LC-MS would depend on the specific properties of the compounds in the reaction mixture. For instance, LC-MS/MS (tandem mass spectrometry) can provide even greater selectivity and structural information, which is particularly useful for identifying unknown impurities in a complex matrix.
In Situ Spectroscopic Monitoring of Reactions
In situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for monitoring the synthesis of this compound in real-time. researchgate.net This methodology allows researchers to track the progress of a reaction as it occurs within the reactor, providing critical data on reaction kinetics, intermediates, and the formation of the final product without the need for sampling and offline analysis.
A primary route to substituted tetrahydrofurans involves the hydrogenation of precursors such as levulinic acid esters. researchgate.net For instance, in the catalytic hydrogenation of a precursor like methyl 4-oxopentanoate, in-situ FTIR can be employed to follow the conversion process. nih.gov The reaction would be monitored by observing the decrease in the intensity of the carbonyl (C=O) stretching band of the ketone group in the starting material and the simultaneous appearance and increase of the hydroxyl (O-H) stretching band of the alcohol group in the this compound product.
The experimental setup typically involves an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel. researchgate.net This probe allows for the continuous collection of IR spectra from the reaction mixture. The data gathered provides a direct window into the molecular transformations, enabling the optimization of reaction conditions such as temperature, pressure, and catalyst loading for improved yield and selectivity. rsc.org
Table 1: Hypothetical In Situ FTIR Monitoring of a Hydrogenation Reaction
This interactive table illustrates the expected changes in infrared absorption bands during the conversion of a starting material to this compound.
| Reaction Time (minutes) | Wavenumber (cm⁻¹) | Functional Group | Relative Absorbance | Status |
| 0 | 1715 | Ketone C=O (Reactant) | 1.00 | High |
| 0 | 3400 | Alcohol O-H (Product) | 0.05 | Low |
| 30 | 1715 | Ketone C=O (Reactant) | 0.65 | Decreasing |
| 30 | 3400 | Alcohol O-H (Product) | 0.40 | Increasing |
| 60 | 1715 | Ketone C=O (Reactant) | 0.25 | Low |
| 60 | 3400 | Alcohol O-H (Product) | 0.80 | High |
| 90 | 1715 | Ketone C=O (Reactant) | 0.05 | Near Zero |
| 90 | 3400 | Alcohol O-H (Product) | 1.00 | Plateau |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination of Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous characterization of novel chemical structures, including derivatives of this compound. researchgate.net Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's exact mass, which in turn enables the calculation of its elemental formula. nih.gov
When researchers synthesize derivatives of this compound, for example, through esterification of the hydroxyl group, HRMS is used to confirm the success of the reaction and the identity of the product. By comparing the experimentally measured exact mass with the theoretically calculated mass for the expected molecular formula, the composition of the new derivative can be validated with high confidence. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions (isobars).
Table 2: HRMS Data for a Hypothetical Derivative of this compound
This table shows a sample analysis for a hypothetical acetate (B1210297) derivative.
| Compound | Molecular Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |
| trans-4-Methyltetrahydrofuran-3-yl acetate | C₇H₁₂O₃ | 144.07864 | 144.07881 | 1.18 |
Advanced NMR Techniques for Structural Insights (e.g., DOSY, Diffusion NMR)
While standard 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques are fundamental for basic structural elucidation, advanced methods like Diffusion-Ordered Spectroscopy (DOSY) provide deeper insights into the composition of complex mixtures and molecular interactions. researchgate.netdiva-portal.org DOSY, also known as Diffusion NMR, is a non-invasive technique that separates the NMR signals of different chemical species based on their translational diffusion coefficients, which are primarily dependent on molecular size and shape. ipb.pt
In the context of research on this compound, a DOSY experiment can be particularly useful for analyzing a crude reaction mixture. It can distinguish the signals of the desired product from those of unreacted starting materials, solvents, catalysts, and byproducts without requiring prior chromatographic separation. semanticscholar.org The resulting 2D DOSY spectrum displays chemical shifts on one axis and diffusion coefficients on the other. All proton signals belonging to a single molecule will share the same diffusion coefficient and align horizontally, effectively "separating" the spectra of the different components in the mixture.
This technique is valuable for confirming the formation of the product, identifying impurities, and studying non-covalent interactions, such as hydrogen bonding, which can influence the effective size of a molecule in solution and thus alter its diffusion rate.
Table 3: Conceptual DOSY NMR Data for a Reaction Mixture
This table presents hypothetical diffusion coefficients for components in a synthesis mixture. Larger molecules are expected to diffuse more slowly and thus have smaller diffusion coefficients.
| Compound | Molecular Weight ( g/mol ) | Role | Diffusion Coefficient (D) (10⁻¹⁰ m²/s) |
| Methyl Levulinate | 130.14 | Reactant | 9.5 |
| This compound | 102.13 | Product | 11.2 |
| Ruthenium Catalyst Complex | >500 | Catalyst | 2.1 |
| Methanol | 32.04 | Solvent | 22.5 |
Applications As a Chiral Building Block and Intermediate in Complex Molecule Synthesis
In the Synthesis of Natural Products and Their Analogues
The tetrahydrofuran (B95107) ring is a common structural motif found in a wide array of biologically active natural products. conicet.gov.arresearchgate.net These compounds, such as the cytotoxic agent goniofufurone and the antibiotic C-nucleoside showdomycin, often owe their activity to the specific three-dimensional arrangement of substituents around the heterocyclic core. conicet.gov.ar The synthesis of these complex molecules, therefore, demands precise control over stereochemistry.
Chemo-enzymatic strategies have been developed to create tetrahydrofuran-based natural products with high optical purity, underscoring the importance of having access to chiral intermediates. conicet.gov.arresearchgate.net While direct total syntheses starting from trans-4-Methyltetrahydrofuran-3-ol are not extensively detailed in the reviewed literature, its structure represents a key synthon for accessing subunits of such natural products. Synthetic chemists can utilize chiral building blocks like this compound to introduce the required stereocenters efficiently, bypassing the need for complex asymmetric induction steps or challenging chiral resolutions later in a synthetic sequence. Its defined trans-stereochemistry at the C3 and C4 positions provides a rigid starting point for the elaboration into more complex, poly-substituted furanoid systems, such as those found in marine lipids and terpenes. organic-chemistry.org
As a Chiral Intermediate for Synthesizing Pharmaceutical Scaffolds (excluding clinical data)
In modern drug discovery, there is a significant emphasis on the development of molecules with high sp3-character—that is, molecules with a greater proportion of saturated, three-dimensional structures. sygnaturediscovery.comnih.gov These "sp3-rich" scaffolds are believed to offer improved physicochemical properties and better target engagement compared to flat, aromatic compounds. Substituted tetrahydrofurans and related oxygen heterocycles, such as tetrahydropyrans, are considered valuable scaffolds for building diverse chemical libraries for drug discovery programs. nih.govresearchgate.net
This compound serves as an important chiral intermediate for accessing these desirable pharmaceutical scaffolds. The hydroxyl group can be readily converted into other functionalities, such as an amine or an azide, allowing for further elaboration. sygnaturediscovery.com Chemical suppliers list a variety of complex chemical building blocks as products related to (3R,4S)-4-Methyltetrahydrofuran-3-ol, the specific enantiomer of the trans-isomer. glpbio.com These related products include precursors for medicinally relevant classes of compounds such as:
Substituted pyrimidine-5-carboxylic acids
Pyrazoline derivatives
Tetrahydroisoquinoline-3-carboxylic acids
This indicates that this compound is utilized as a starting material to generate more complex, non-peptidic scaffolds that form the core of potential therapeutic agents.
In the Preparation of Agrochemical Precursors
Utilization in Materials Science and Polymer Chemistry (e.g., Chiral Monomers, Ligands)
The application of chiral molecules is expanding beyond life sciences into materials science, where the unique properties of enantiomerically pure compounds are being harnessed for advanced applications. mdpi.comnih.gov
Chiral Monomers for Polymers: this compound is identified by chemical suppliers as a building block for polymer science. bldpharm.com The hydroxyl group provides a handle for polymerization or for attachment to another monomer unit. Chiral polymers are of significant interest for applications such as:
Enantioselective separation: Acting as the stationary phase in chromatography columns to resolve racemic mixtures. nih.gov
Chiral recognition: For use in sensors that can selectively detect one enantiomer of a target molecule.
Optical materials: Creating materials that can manipulate polarized light, which is valuable in optoelectronics. mdpi.com
By incorporating a chiral unit like this compound into a polymer backbone, it is possible to create materials with unique three-dimensional structures and chiroptical properties. nih.gov
Ligands for Asymmetric Catalysis and Metal-Organic Frameworks (MOFs): The molecule's structure is also suitable for the synthesis of chiral ligands used in asymmetric catalysis. Furthermore, it has been noted as a building block for Metal-Organic Frameworks (MOFs). bldpharm.com MOFs are highly porous, crystalline materials constructed from metal nodes linked by organic molecules. researchgate.netresearchgate.net Introducing chirality into a MOF can create an asymmetric environment within its pores. youtube.comnih.gov By modifying the hydroxyl group of this compound and incorporating it into a linker molecule, it could be used to build chiral MOFs for applications in:
Enantioselective catalysis: Where the MOF's pores act as size- and shape-selective nanoreactors.
Chiral separations: Separating enantiomers from a gas or liquid phase.
Sensing: Detecting chiral molecules with high sensitivity. nih.gov
Summary of Applications
| Application Area | Specific Use | Rationale | Reference |
|---|---|---|---|
| Natural Product Synthesis | Chiral synthon for tetrahydrofuran-containing natural products | Provides a stereochemically defined core structure. | conicet.gov.arresearchgate.net |
| Pharmaceutical Scaffolds | Intermediate for sp3-rich, chiral drug discovery scaffolds | Enables access to complex, non-flat molecular architectures. | sygnaturediscovery.comnih.govglpbio.com |
| Materials Science | Chiral monomer for specialty polymers | Imparts chirality for optical or separation applications. | mdpi.comnih.govbldpharm.com |
| Materials Science | Precursor for chiral ligands in Metal-Organic Frameworks (MOFs) | Creates an asymmetric porous environment for catalysis or separation. | bldpharm.comyoutube.comnih.gov |
Future Perspectives and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
Table 1: Potential Applications of AI/ML in the Synthesis of trans-4-Methyltetrahydrofuran-3-ol
| AI/ML Application | Potential Benefit |
| Retrosynthetic Analysis | Identification of novel and efficient synthetic routes. |
| Reaction Condition Prediction | Optimization of catalyst, solvent, and temperature for maximal yield and stereoselectivity. arxiv.org |
| High-Throughput Screening | Virtual screening of potential starting materials and reagents. |
| Autonomous Synthesis | Integration with robotic platforms for automated reaction optimization and execution. pharmafeatures.com |
Sustainable and Green Synthesis Approaches
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, with a focus on reducing environmental impact and utilizing renewable resources. bohrium.com
Catalysis with Renewable Resources
A significant area of research is the use of biomass as a feedstock for chemical synthesis. nih.govnih.gov L-Arabinose, a sugar readily available from the sugar beet industry, has been successfully used to synthesize chiral tetrahydrofurans through selective dehydration. nih.govnih.gov This approach, which avoids the need for protecting groups and utilizes a sustainable solvent like methanol (B129727), could be adapted for the synthesis of precursors to this compound. nih.gov The use of biocatalysts, such as enzymes, also presents a green alternative for producing chiral compounds. nih.govtaylorfrancis.comjocpr.com Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity, making them ideal for the synthesis of enantiomerically pure tetrahydrofuran (B95107) derivatives. nih.govtaylorfrancis.com The enzymatic polymerization of furan-based monomers from renewable resources further highlights the potential for creating sustainable materials from these building blocks. nih.gov
Solvent Selection and Waste Minimization
The choice of solvent plays a crucial role in the environmental footprint of a chemical process. The development of syntheses that utilize water or other environmentally benign solvents is a key goal of green chemistry. bohrium.com Additionally, flow chemistry techniques are gaining prominence as a sustainable alternative to traditional batch processing. egasmoniz.com.ptresearchgate.netspringerprofessional.de Flow reactors offer improved heat and mass transfer, leading to higher yields, enhanced safety, and reduced waste generation. sci-hub.se The continuous nature of flow synthesis also allows for easier scalability, which is a significant advantage for industrial applications. researchgate.net
Exploration of Photocatalytic and Electrocatalytic Methodologies
Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering novel pathways for the construction of complex molecules under mild conditions. rsc.org Visible-light photocatalysis has been successfully employed in the synthesis of polysubstituted tetrahydrofurans through a cascade reaction involving a [2+2] photodimerization and a De Mayo reaction. rsc.orgrsc.org This approach allows for the creation of multiple stereocenters with high selectivity. The application of such methodologies to the synthesis of this compound could provide a more energy-efficient and selective route.
Electrocatalysis offers another avenue for green chemical transformations by using electricity to drive reactions, thereby reducing the reliance on chemical oxidants and reductants. The development of electrocatalytic methods for the stereoselective synthesis of chiral alcohols and ethers is an active area of research that could be applied to the synthesis of tetrahydrofuran derivatives.
Development of Novel Heterocyclic Systems Utilizing this compound
As a chiral building block, this compound can serve as a starting material for the synthesis of more complex and novel heterocyclic systems. nih.govresearchgate.net Its stereodefined structure can be transferred to new molecular scaffolds, which is of significant interest in medicinal chemistry for the development of new therapeutic agents. nih.gov Domino and click reactions are powerful synthetic strategies that can be used to construct complex molecules from simple starting materials in a highly efficient manner. nih.gov For example, the hydroxyl and methyl groups of this compound could be functionalized to participate in such cascade reactions, leading to the formation of fused or spirocyclic heterocyclic systems with unique three-dimensional structures.
Expanding the Chemical Space of Tetrahydrofuran-Based Chiral Compounds
The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, and there is a continuous need to expand the accessible chemical space of chiral tetrahydrofuran-based compounds. nih.govnih.gov The development of new synthetic methods that allow for the introduction of diverse functional groups onto the tetrahydrofuran ring is crucial for creating libraries of novel compounds for drug discovery and materials science. rsc.orgnih.gov The use of this compound as a chiral scaffold allows for the exploration of new regions of chemical space with well-defined three-dimensional structures. nih.govcas.cz Chemoenzymatic strategies, which combine the selectivity of biocatalysts with the versatility of chemical synthesis, can be a powerful approach for generating diverse libraries of chiral cyclopropane (B1198618) and other strained ring systems from chiral building blocks. acs.org
Q & A
Q. What are the established synthetic routes for trans-4-Methyltetrahydrofuran-3-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Common methods include catalytic hydrogenation of furan derivatives or stereoselective ring-opening of epoxides. For example, fluorinated tetrahydrofuran analogs (e.g., in ) are synthesized via nucleophilic substitution with fluorinated reagents under inert atmospheres. Key parameters:
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation .
- Temperature : 60–80°C for optimal ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity, verified by HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and stereochemistry?
- Methodological Answer :
- NMR : Use H and C NMR to confirm stereochemistry. For example, coupling constants () in H NMR distinguish trans vs. cis isomers .
- IR Spectroscopy : Hydroxyl (O-H) stretching at 3200–3600 cm and C-O-C vibrations (1050–1150 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHO: MW 118.16) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions or enzyme interactions?
- Methodological Answer :
- Stereochemical Effects : The trans configuration reduces steric hindrance, enhancing nucleophilic attack at C3. Comparative studies with cis isomers (via X-ray crystallography or NOE NMR) reveal divergent reactivity .
- Enzyme Docking : Molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from NIST data ) predicts binding affinity to enzymes like cytochrome P450.
Q. What computational strategies are effective for modeling this compound’s thermodynamic properties and reaction pathways?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate Gibbs free energy for ring-opening reactions .
- MD Simulations : GROMACS for solvation dynamics in polar solvents (e.g., water or THF) to study stability .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer :
- Cross-Validation : Compare data from NIST , CAS Common Chemistry , and experimental replicates.
- Standardized Protocols : Use differential scanning calorimetry (DSC) for melting points and shake-flask method for solubility (in water/ethanol mixtures) .
Q. What are the best practices for ensuring the stability of this compound during long-term storage and experimental use?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under argon to prevent oxidation .
- Decomposition Monitoring : Periodic GC-MS analysis to detect degradation products (e.g., furan derivatives) .
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
